tert-butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
Overview
Description
tert-Butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a triazole ring
Scientific Research Applications
Synthesis of Biologically Active Compounds
The synthesis and characterization of compounds like tert-butyl carbamates play a critical role in the development of pharmaceuticals and agrochemicals. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in the synthesis of omisertinib (AZD9291), highlighting its utility in creating targeted therapies for diseases such as cancer (Bingbing Zhao et al., 2017).
Structural and Chemical Studies
The structural elucidation and characterization of tert-butyl carbamates can provide valuable insights into molecular interactions and stability. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and analyzed, with its structure confirmed by X-ray diffraction, showcasing the importance of these compounds in understanding molecular architecture and non-covalent interactions (C. Sanjeevarayappa et al., 2015).
Development of New Materials
Compounds similar to tert-butyl {[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can be used in the development of new materials, such as light-emitting diodes (LEDs) and other electronic devices. For instance, the study of delayed luminescence in carbazole-substituted 1,3,4-oxadiazoles demonstrates the potential of these compounds in creating efficient organic light-emitting diodes (OLEDs) with significant implications for the electronics industry (Matthew W. Cooper et al., 2022).
Preparation Methods
The synthesis of tert-butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde in the presence of a suitable base and solvent. The reaction conditions typically include mild temperatures and the use of organic solvents such as dichloromethane or tetrahydrofuran .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
tert-Butyl N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Sub
Properties
IUPAC Name |
tert-butyl N-[[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2/c1-14(2,3)21-13(20)16-8-11-17-12(19-18-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,20)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIAMAJXPQHWEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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